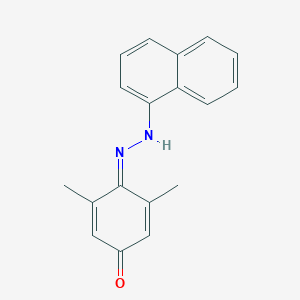
3,5-dimethyl-4-(naphthalen-1-ylhydrazinylidene)cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-4-(naphthalen-1-ylhydrazinylidene)cyclohexa-2,5-dien-1-one, also known as DNHC, is a synthetic organic compound with potential applications in scientific research. This compound has a unique chemical structure that makes it an attractive candidate for various research studies.
Wirkmechanismus
The exact mechanism of action of 3,5-dimethyl-4-(naphthalen-1-ylhydrazinylidene)cyclohexa-2,5-dien-1-one is not fully understood. However, it is believed to act through various pathways, including the inhibition of NF-κB signaling, induction of apoptosis, and modulation of oxidative stress. 3,5-dimethyl-4-(naphthalen-1-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been reported to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 3,5-dimethyl-4-(naphthalen-1-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been reported to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
3,5-dimethyl-4-(naphthalen-1-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 3,5-dimethyl-4-(naphthalen-1-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has also been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of oxidative stress. Additionally, 3,5-dimethyl-4-(naphthalen-1-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-dimethyl-4-(naphthalen-1-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and stored. It has also been reported to exhibit low toxicity in animal models. However, there are some limitations to using 3,5-dimethyl-4-(naphthalen-1-ylhydrazinylidene)cyclohexa-2,5-dien-1-one in lab experiments. The compound has a low solubility in water, which may limit its use in certain assays. Additionally, the exact mechanism of action of 3,5-dimethyl-4-(naphthalen-1-ylhydrazinylidene)cyclohexa-2,5-dien-1-one is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 3,5-dimethyl-4-(naphthalen-1-ylhydrazinylidene)cyclohexa-2,5-dien-1-one. One potential area of research is the development of new derivatives of 3,5-dimethyl-4-(naphthalen-1-ylhydrazinylidene)cyclohexa-2,5-dien-1-one that exhibit improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 3,5-dimethyl-4-(naphthalen-1-ylhydrazinylidene)cyclohexa-2,5-dien-1-one in more detail. This may involve the use of advanced techniques, such as proteomics and metabolomics, to identify the molecular targets of 3,5-dimethyl-4-(naphthalen-1-ylhydrazinylidene)cyclohexa-2,5-dien-1-one. Additionally, further studies are needed to investigate the potential applications of 3,5-dimethyl-4-(naphthalen-1-ylhydrazinylidene)cyclohexa-2,5-dien-1-one in various diseases, including cancer, inflammation, and oxidative stress.
Synthesemethoden
The synthesis of 3,5-dimethyl-4-(naphthalen-1-ylhydrazinylidene)cyclohexa-2,5-dien-1-one involves the reaction of 1,2,3,4-tetramethylcyclohexa-2,5-dienone with 1-naphthylhydrazine in the presence of a base. The reaction leads to the formation of 3,5-dimethyl-4-(naphthalen-1-ylhydrazinylidene)cyclohexa-2,5-dien-1-one as a yellow crystalline solid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-4-(naphthalen-1-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3,5-dimethyl-4-(naphthalen-1-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been reported to reduce the production of pro-inflammatory cytokines and oxidative stress markers in animal models.
Eigenschaften
Molekularformel |
C18H16N2O |
|---|---|
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
3,5-dimethyl-4-(naphthalen-1-ylhydrazinylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C18H16N2O/c1-12-10-15(21)11-13(2)18(12)20-19-17-9-5-7-14-6-3-4-8-16(14)17/h3-11,19H,1-2H3 |
InChI-Schlüssel |
AYQDJWBFMHYNGB-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=O)C=C(C1=NNC2=CC=CC3=CC=CC=C32)C |
SMILES |
CC1=CC(=O)C=C(C1=NNC2=CC=CC3=CC=CC=C32)C |
Kanonische SMILES |
CC1=CC(=O)C=C(C1=NNC2=CC=CC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B282904.png)
![2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282905.png)
![2-bromo-N-{4-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282906.png)
![2-bromo-N-[4-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282907.png)
![2-bromo-N-[4-(4-methyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282909.png)
![4-fluoro-N-[4-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B282916.png)
![N-(2-{[2-({5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B282917.png)
![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-chlorobenzamide](/img/structure/B282918.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282920.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282922.png)
![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-tert-butylbenzamide](/img/structure/B282924.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282925.png)
![N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B282926.png)
![N-{4-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-chlorobenzamide](/img/structure/B282927.png)